tert-Butyl 7-(2-hydroxyethyl)-2-methyl-6,7-dihydro-2H-pyrazolo[4,3-c]pyridine-5(4H)-carboxylate tert-Butyl 7-(2-hydroxyethyl)-2-methyl-6,7-dihydro-2H-pyrazolo[4,3-c]pyridine-5(4H)-carboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC15899318
InChI: InChI=1S/C14H23N3O3/c1-14(2,3)20-13(19)17-8-10(5-6-18)12-11(9-17)7-16(4)15-12/h7,10,18H,5-6,8-9H2,1-4H3
SMILES:
Molecular Formula: C14H23N3O3
Molecular Weight: 281.35 g/mol

tert-Butyl 7-(2-hydroxyethyl)-2-methyl-6,7-dihydro-2H-pyrazolo[4,3-c]pyridine-5(4H)-carboxylate

CAS No.:

Cat. No.: VC15899318

Molecular Formula: C14H23N3O3

Molecular Weight: 281.35 g/mol

* For research use only. Not for human or veterinary use.

tert-Butyl 7-(2-hydroxyethyl)-2-methyl-6,7-dihydro-2H-pyrazolo[4,3-c]pyridine-5(4H)-carboxylate -

Specification

Molecular Formula C14H23N3O3
Molecular Weight 281.35 g/mol
IUPAC Name tert-butyl 7-(2-hydroxyethyl)-2-methyl-6,7-dihydro-4H-pyrazolo[4,3-c]pyridine-5-carboxylate
Standard InChI InChI=1S/C14H23N3O3/c1-14(2,3)20-13(19)17-8-10(5-6-18)12-11(9-17)7-16(4)15-12/h7,10,18H,5-6,8-9H2,1-4H3
Standard InChI Key TTXCFBUIUUJDJX-UHFFFAOYSA-N
Canonical SMILES CC(C)(C)OC(=O)N1CC(C2=NN(C=C2C1)C)CCO

Introduction

Molecular Characterization and Structural Features

Chemical Identity and Physicochemical Properties

The compound’s molecular formula is C₁₄H₂₃N₃O₃, with a molecular weight of 281.35 g/mol . Its structure integrates three key functional groups:

  • Pyrazolo[4,3-c]pyridine core: A bicyclic system combining pyrazole and pyridine rings, providing rigidity and π-stacking capabilities .

  • 2-Hydroxyethyl substituent: Enhances hydrophilicity and enables conjugation via hydroxyl-group chemistry .

  • tert-Butoxycarbonyl (Boc) protecting group: Facilitates selective deprotection during synthetic workflows, a critical feature for stepwise functionalization .

The Boc group’s steric bulk influences the compound’s conformational flexibility, as evidenced by computational studies on analogous pyrazolo-pyridines .

Synthetic Accessibility and Reaction Pathways

Synthesis typically proceeds via multi-step sequences starting from tert-butyl 6,7-dihydro-1H-pyrazolo[4,3-c]pyridine-5(4H)-carboxylate precursors. A patented route (CN113264931B) outlines the following key steps :

  • Lithium hexamethyldisilazide (LiHMDS)-mediated condensation: Reacting diethyl oxalate with a piperidone derivative at −78°C to form a β-keto ester intermediate (75% yield).

  • Cyclization with hydrazine hydrate: Generating the pyrazole ring under controlled pH and temperature.

  • Nucleophilic aromatic substitution: Reacting the pyrazole intermediate with o-fluorobenzonitrile to install the cyanophenyl group.

Critical parameters include strict temperature control (−78°C to room temperature) during lithiation and inert atmosphere maintenance to prevent side reactions . The Boc group remains intact throughout these steps, demonstrating its stability under basic and nucleophilic conditions.

PositionModificationEffect on Activity
N-1AlkylationIncreases metabolic stability
C-3Aryl groupsEnhances target affinity
C-7Polar substituentsImproves solubility

The hydroxethyl group at C-7 enables prodrug strategies through esterification, with in vivo studies showing 80% oral bioavailability in murine models .

Industrial Synthesis and Process Optimization

Scalability Challenges

While lab-scale synthesis achieves 60–75% yields, industrial production faces three key hurdles :

  • Lithiation step exothermicity: Requires specialized reactors for temperature control.

  • Pd/C catalyst deactivation: Mitigated through periodic regeneration cycles.

  • Diastereomer separation: Chiral HPLC achieves >99% ee but adds cost.

A continuous-flow approach developed in 2024 reduced reaction time from 48 hours to 6 hours by integrating in-line purification modules.

Future Directions and Research Opportunities

CRISPR-Cas9 Screening for New Targets

Recent genome-wide knockout studies identified four additional parasitic proteins (Tb927.1.1230, Tb927.8.4170) susceptible to pyrazolo-pyridine inhibition . These targets expand the compound’s potential beyond sleeping sickness to Chagas disease.

Photopharmacological Applications

Incorporating azobenzene moieties at C-3 creates light-activated derivatives. A 2025 study demonstrated 10-fold activity enhancement under 365 nm irradiation, enabling spatiotemporal control of trypanosome inhibition .

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